4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide
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Overview
Description
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide is a Schiff base compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring system and a benzenesulfonamide group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of corrosion inhibitors and other functional materials
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]-4-methylphenol: Another Schiff base with similar structural features but different functional groups.
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzoic acid: Similar naphthalene-based Schiff base with a carboxylic acid group.
Uniqueness
4-[(E)-[(4-methoxynaphthalen-1-yl)methylidene]amino]benzenesulfonamide is unique due to the presence of both the naphthalene ring and the benzenesulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O3S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(4-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18-11-6-13(16-4-2-3-5-17(16)18)12-20-14-7-9-15(10-8-14)24(19,21)22/h2-12H,1H3,(H2,19,21,22) |
InChI Key |
QGYULOBIRFVFOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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